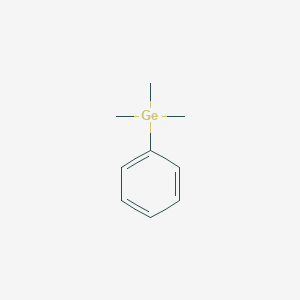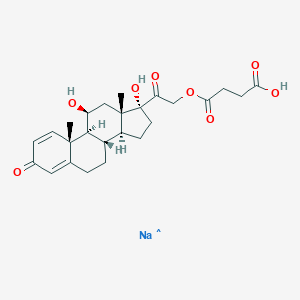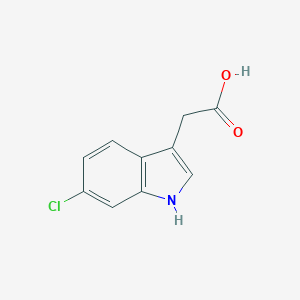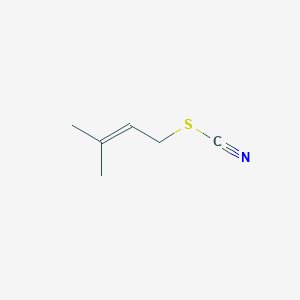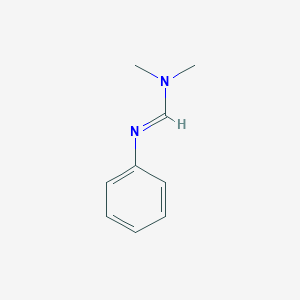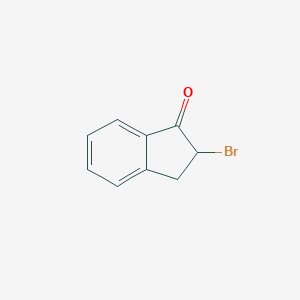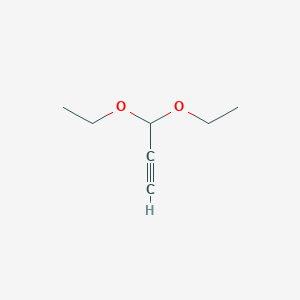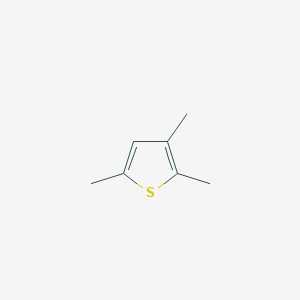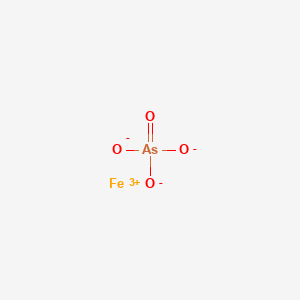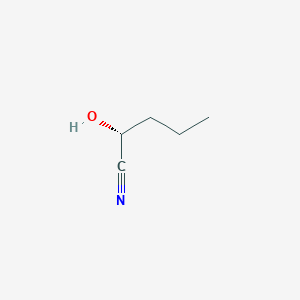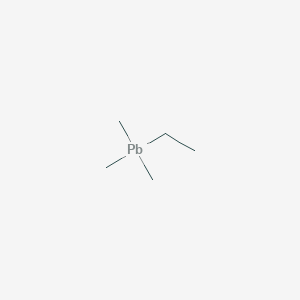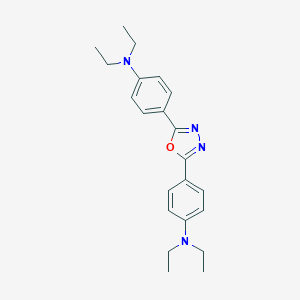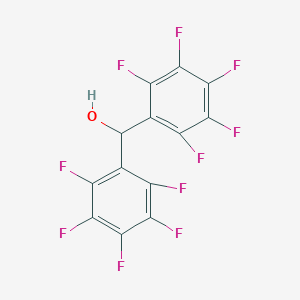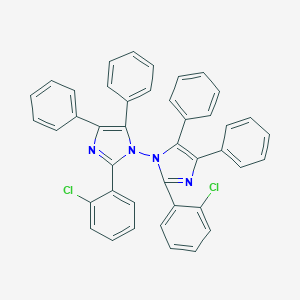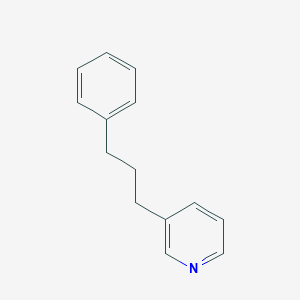
3-(3-Phenylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.
作用機序
PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
生化学的および生理学的効果
PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.
実験室実験の利点と制限
PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学的研究の応用
PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.
特性
CAS番号 |
1802-34-2 |
|---|---|
製品名 |
3-(3-Phenylpropyl)pyridine |
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
3-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
InChIキー |
UFTHZMUVGHIONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
その他のCAS番号 |
1802-34-2 |
同義語 |
3-(3-phenylpropyl)pyridine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

